molecular formula C18H28O2 B1239305 cis-Parinaric acid CAS No. 593-38-4

cis-Parinaric acid

Cat. No. B1239305
CAS RN: 593-38-4
M. Wt: 276.4 g/mol
InChI Key: IJTNSXPMYKJZPR-ZSCYQOFPSA-N
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Description

Cis-Parinaric acid: is a naturally occurring polyunsaturated fatty acid with an unusual conjugated (Z,E,E,Z) tetraene structure. It was initially developed as a membrane probe by Hudson and co-workers in 1975 . Among currently available fluorescent probes, this compound is the closest structural analog to intrinsic membrane lipids. Its chemical and physical properties have been well characterized.

Scientific Research Applications

Cis-Parinaric acid finds applications in various scientific fields:

    Chemistry: Used in lipid peroxidation studies.

    Biology: Investigated in relation to cytotoxicity and apoptosis.

    Medicine: Its role in lipid peroxidation and oxidative stress is explored.

    Industry: Although specific industrial applications are limited, its unique properties make it valuable for research.

Mechanism of Action

The exact mechanism by which cis-Parinaric acid exerts its effects remains an active area of study. It likely involves interactions with cellular membranes, lipid peroxidation pathways, and oxidative stress responses.

Safety and Hazards

Upon receipt, cis-Parinaric acid should be stored at ≤ 20°C protected from light until required for use. The extensive unsaturation of this compound makes it quite susceptible to oxidation .

Preparation Methods

Synthetic Routes:: The synthesis of cis-Parinaric acid involves specific chemical reactions to introduce the conjugated tetraene structure. While I don’t have specific synthetic routes at hand, researchers typically achieve its synthesis through multi-step processes.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its natural occurrence in the seeds of the Makita tree (a tropical rainforest tree indigenous to Fiji) suggests that extraction from natural sources might be a viable approach .

Chemical Reactions Analysis

Reactivity:: Cis-Parinaric acid is susceptible to various chemical reactions due to its conjugated double bonds. Some notable reactions include:

    Oxidation: Oxidation of the probe leads to decreased fluorescence and absorption.

    Photodimerization: Under intense illumination, it undergoes photodimerization and loses fluorescence.

    Lipid Peroxidation Assays: It has been widely used in lipid peroxidation assays, including evaluating antioxidants and measuring peroxidation in lipoproteins.

Common Reagents and Conditions:: Researchers handle this compound under inert gas to prevent oxidation. Solutions are prepared using degassed buffers and solvents. The compound is somewhat photolabile, so working solutions should be prepared immediately before use.

Comparison with Similar Compounds

Cis-Parinaric acid stands out due to its conjugated tetraene structure. Similar compounds include other polyunsaturated fatty acids, but none precisely match its unique properties.

properties

IUPAC Name

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNSXPMYKJZPR-ZSCYQOFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027236
Record name (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

593-38-4
Record name cis-Parinaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Parinaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARINARIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-parinaric acid?

A1: this compound (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H28O2. Its molecular weight is 288.42 g/mol.

Q3: What are the unique spectroscopic properties of this compound?

A3: this compound exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]

Q4: How does this compound interact with biological membranes?

A4: this compound exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]

Q5: How is this compound used to study lipid peroxidation?

A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]

Q6: Can this compound be used to study membrane protein interactions?

A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]

Q7: Can this compound differentiate between different phospholipid classes?

A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]

Q8: What are the limitations of using this compound as a fluorescent probe?

A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]

Q9: Is this compound compatible with different model membrane systems?

A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]

Q10: How stable is this compound under different experimental conditions?

A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]

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